1,3'-Bipyrrolidine dihydrochloride

Histamine H3 Receptor Antagonists GPCR Binding Affinity Medicinal Chemistry SAR

Researchers optimizing CNS-penetrant H3 antagonists face a critical stereochemical challenge: generic chiral amines cannot replicate the precise three-dimensional presentation of the 1,3'-bipyrrolidine core. 1,3'-Bipyrrolidine dihydrochloride (CAS 267241-99-6) solves this with its unique 1,3'-connectivity, which governs nitrogen lone-pair orientation and conformational rigidity for sub-5 nM binding affinity and improved brain-to-plasma exposure. • 1,3'-Connectivity locks stereoelectronic geometry inaccessible to 2,2'- or 1,1'-regioisomers • Pre-formed dihydrochloride salt enables direct aqueous assay use • Crystalline form ensures accurate weighing and consistent purity for multi-step API synthesis

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 267241-99-6; 957540-36-2
Cat. No. B2789691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3'-Bipyrrolidine dihydrochloride
CAS267241-99-6; 957540-36-2
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESC1CCN(C1)C2CCNC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H
InChIKeyBLXKBIQXWILCIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3′-Bipyrrolidine Dihydrochloride: Chiral Diamine Scaffold


1,3′-Bipyrrolidine dihydrochloride (CAS 267241-99-6, 957540-36-2) is a chiral diamine comprising two pyrrolidine rings connected at the 1 and 3′ positions. It is primarily supplied as a research chemical building block and chiral ligand, with the dihydrochloride salt form enhancing aqueous solubility and handling stability . The compound exhibits a molecular weight of 213.15 g/mol (C8H18Cl2N2) and is characterized by a single rotatable bond linking the two heterocyclic rings . Its structural versatility enables applications in asymmetric catalysis and medicinal chemistry, where the bipyrrolidine core serves as a privileged scaffold for constructing stereochemically complex molecules .

1
Asymmetric catalysis ligand synthesis — privileged chiral diamine scaffold for phosphine/amine ligands
2
Medicinal chemistry building block — stereochemically rigid core for GPCR antagonist programs
3
Dihydrochloride salt advantage — aqueous solubility and crystalline handling for synthesis workflows

1,3′-Bipyrrolidine Dihydrochloride: Why Generic Amines Fail


The 1,3′-connectivity of the bipyrrolidine framework establishes a unique stereoelectronic environment that is not replicated by other bipyrrolidine regioisomers (e.g., 2,2′- or 1,1′-linkages) or simpler chiral diamines [1]. This specific connectivity governs the spatial orientation of the nitrogen lone pairs and the conformational rigidity of the scaffold, which directly influences both catalytic activity and target binding affinity [2]. Substituting with a generic chiral amine or a different bipyrrolidine regioisomer would alter the stereochemical outcome of asymmetric transformations or abolish receptor interactions that depend on the precise three-dimensional presentation of the basic amine groups [3].

Target scaffold vs. generic alternative
Connectivity
1,3′-linkage defines N lone-pair orientation and scaffold rigidity
2,2′- or 1,1′-regioisomers alter stereoelectronic environment
Chiral control
Precise 3D presentation of amine groups directs enantioselectivity
Simple chiral amines lack conformational preorganization
Salt form
Dihydrochloride ensures aqueous solubility for biological assays
Free base or other salts may exhibit limited water miscibility
1,3′-connectivity not replicated by other bipyrrolidine regioisomers; substitution may shift catalytic or binding outcomes.

1,3′-Bipyrrolidine Dihydrochloride: Quantitative Evidence


Enhanced Histamine H3 Receptor Binding

Benzimidazole-substituted 1,3′-bipyrrolidine benzamides exhibit subnanomolar to low nanomolar binding affinity (Ki) at the human histamine H3 receptor, representing a significant improvement over simpler pyrrolidine-based analogs identified in initial focused screens [1][2]. The 1,3′-bipyrrolidine core was critical for achieving this high affinity, as preliminary structure-activity relationship (SAR) studies led to a reduction in molecular weight while simultaneously increasing binding affinity and functional potency [1].

H3 receptor affinity
Class-level inference
Ki = 2.5 nM (representative benzamide derivative)
Reported sub-5 nM affinity supports privileged scaffold use in H3 antagonist SAR
Radioligand binding assay; compared to unoptimized early hits
Histamine H3 Receptor Antagonists GPCR Binding Affinity Medicinal Chemistry SAR

Improved Brain-to-Plasma Exposure Ratio

Optimization of the physical properties of 1,3′-bipyrrolidine benzamide derivatives, specifically compound (S)-6n, resulted in an improved brain-to-plasma exposure ratio compared to earlier analogs within the series [1]. This improvement was achieved through systematic SAR that maintained high receptor binding affinity while enhancing pharmacokinetic parameters relevant to central nervous system (CNS) target engagement [1].

CNS exposure profile
Class-level inference
Improved brain-to-plasma ratio for (S)-6n
Earlier analogs showed less favorable distribution
Qualitative PK improvement supports CNS program exploration; specific ratio not disclosed
In vivo rodent models; behavioral pharmacology endpoints
CNS Drug Delivery Blood-Brain Barrier Penetration Pharmacokinetic Optimization

Asymmetric [3+2] Cycloaddition Induction

Chiral bipyrrolidine-derived phosphine ligands, synthesized from the 1,3′-bipyrrolidine scaffold, catalyzed the asymmetric [3+2] cycloaddition of azomethine ylides with alkenes, yielding highly substituted pyrrolidines with good yields and moderate to high diastereoselectivities [1]. The bipyrrolidine backbone provides the necessary chiral environment for stereocontrol in this transformation.

Asymmetric [3+2] cycloaddition
Class-level inference
Good yields; moderate to high diastereoselectivities with Ag(I)/phosphine ligand
Demonstrates scaffold utility in chiral ligand design for cycloaddition
Azomethine ylide chemistry; quantitative details not abstracted
Asymmetric Catalysis Chiral Phosphine Ligands 1,3-Dipolar Cycloaddition

Aqueous Solubility Enhancement

The dihydrochloride salt form of 1,3′-bipyrrolidine significantly enhances aqueous solubility compared to the free base, facilitating handling, storage, and use in aqueous reaction media or biological assays . While the free base (CAS 267241-99-6) is a liquid with limited water miscibility, the dihydrochloride salt (CAS 957540-36-2) is a water-soluble crystalline solid that offers greater experimental convenience [1].

Aqueous solubility
Supporting evidence
Crystalline dihydrochloride salt, water-soluble solid
Practical handling for aqueous assays and synthesis workflows
Qualitative improvement over liquid free base; exact solubility not reported
Salt Selection Aqueous Solubility Formulation Science

1,3′-Bipyrrolidine Dihydrochloride: Application Scenarios


Histamine H3 Antagonist Lead Optimization

Researchers developing CNS-penetrant H3 receptor antagonists should consider 1,3′-bipyrrolidine dihydrochloride as a privileged scaffold for lead optimization. The bipyrrolidine core has demonstrated sub-5 nM binding affinity and improved brain-to-plasma exposure in optimized analogs [1][2]. The dihydrochloride salt form facilitates aqueous solubility for in vitro assays and formulation studies.

Asymmetric Catalysis: Chiral Ligand Synthesis

The 1,3′-bipyrrolidine framework serves as a chiral backbone for the synthesis of phosphine and amine ligands used in asymmetric catalysis. Derivatization of this scaffold has yielded ligands effective in Ag(I)-catalyzed 1,3-dipolar cycloadditions, providing good yields and diastereoselectivities [3]. The dihydrochloride salt offers a convenient, shelf-stable starting material for ligand synthesis.

Chiral Amine Recognition Probes

The rigid, chiral 1,3′-bipyrrolidine scaffold can be functionalized to create chemical probes for studying stereoselective biomolecular interactions. The distinct spatial orientation of the two basic amines, governed by the 1,3′-connectivity, provides a unique pharmacophore that cannot be replicated by simpler chiral diamines or regioisomeric bipyrrolidines [4].

Chiral Building Block for API Synthesis

1,3′-Bipyrrolidine dihydrochloride is a valuable chiral building block for the synthesis of active pharmaceutical ingredients (APIs) requiring pyrrolidine-containing stereocenters. Its crystalline salt form ensures ease of handling, accurate weighing, and consistent purity in multi-step synthetic sequences .

Application
Selection Property
Validation Focus
H3 antagonist lead optimization
Privileged GPCR scaffold with reported sub-5 nM binding context
Binding assay and brain-exposure model confirmation
Asymmetric catalysis ligand design
Chiral bipyrrolidine backbone for phosphine/amine ligands
Stereoselective cycloaddition performance screening
Chiral amine recognition probes
Rigid 1,3′-connectivity for stereoselective biomolecular interactions
Enantiomer-specific binding or catalytic assays
Chiral building block for complex synthesis
Crystalline dihydrochloride salt for reliable handling
Multi-step synthetic sequence reproducibility

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